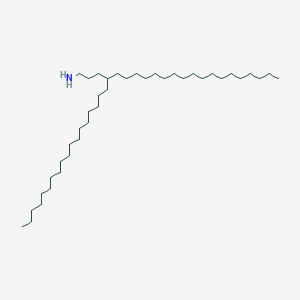

4-Octadecyldocosan-1-amine

Description

Properties

Molecular Formula |

C40H83N |

|---|---|

Molecular Weight |

578.1 g/mol |

IUPAC Name |

4-octadecyldocosan-1-amine |

InChI |

InChI=1S/C40H83N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39,41H2,1-2H3 |

InChI Key |

GDRPHDIEAICESS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Octadecyldocosan 1 Amine

Overview of Established Synthetic Routes to Higher Aliphatic Primary Amines

The synthesis of higher aliphatic primary amines is a cornerstone of organic chemistry, with several established methods available. However, the direct alkylation of ammonia (B1221849) with long-chain alkyl halides is often problematic. This approach typically leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the amine products with successive alkylation. masterorganicchemistry.com This lack of selectivity necessitates complex purification procedures, rendering the method inefficient for producing a specific primary amine in high yield.

To overcome these limitations, alternative strategies have been developed. These can be broadly categorized as follows:

Reduction of Nitrogen-Containing Functional Groups: This is a widely used and effective approach.

Reduction of Nitriles: Long-chain nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This method is effective for creating primary amines without the risk of over-alkylation.

Reduction of Amides: Primary amides can be reduced to the corresponding primary amines, also using strong reducing agents such as LiAlH₄. This is a reliable method provided the precursor amide is accessible.

Reduction of Nitro Compounds: While more common for aromatic amines, aliphatic nitro compounds can be reduced to primary amines.

Reductive Amination: This powerful method involves the reaction of a long-chain aldehyde or ketone with ammonia to form an imine, which is then reduced in situ to a primary amine. pearson.com This one-pot procedure is highly efficient and a preferred method in modern synthesis for its selectivity.

Gabriel Synthesis: This classic method offers a robust way to selectively produce primary amines from primary alkyl halides, completely avoiding the issue of over-alkylation. masterorganicchemistry.comwikipedia.org It utilizes a phthalimide (B116566) anion as an ammonia surrogate, which undergoes nucleophilic substitution with an alkyl halide. wikipedia.org The resulting N-alkylphthalimide is then cleaved to release the desired primary amine. This method is particularly well-suited for the synthesis of primary amines from their corresponding halides.

| Synthetic Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Direct Alkylation | Alkyl Halide | Ammonia (NH₃) | Simple reagents | Poor selectivity, mixture of products |

| Reduction of Nitrile | Nitrile (R-CN) | LiAlH₄ or H₂/Catalyst | High selectivity for primary amine | Requires synthesis of the nitrile precursor |

| Reductive Amination | Aldehyde/Ketone | NH₃, Reducing Agent (e.g., NaBH₃CN) | Good selectivity, one-pot procedure | Requires synthesis of the aldehyde/ketone |

| Gabriel Synthesis | Primary Alkyl Halide | Potassium Phthalimide, Hydrazine (B178648) | Excellent selectivity for primary amine | Requires harsh conditions for cleavage, limited to primary halides |

Detailed Analysis of the Gabriel Reaction for 4-Octadecyldocosan-1-amine Preparation

The Gabriel synthesis presents a highly effective and selective pathway for the preparation of this compound. This method circumvents the common problem of over-alkylation by using the potassium salt of phthalimide as a protected form of ammonia. masterorganicchemistry.com The synthesis proceeds in two main stages: the N-alkylation of potassium phthalimide with a suitable long-chain alkyl halide, followed by the liberation of the primary amine.

Precursor Selection and Chemical Transformations for 19-(3-iodopropyl)heptatriacontane (B8145017) Synthesis

The key precursor for the synthesis of this compound via the Gabriel reaction is the primary alkyl halide, 19-(3-iodopropyl)heptatriacontane . The synthesis of this specific 40-carbon alkyl iodide, while not explicitly detailed in readily available literature, can be proposed through established organometallic and functional group transformation reactions.

A plausible synthetic strategy would involve the following conceptual steps:

Carbon Chain Assembly: The construction of the large C₃₇ heptatriacontane (B1583076) backbone could be achieved through a Grignard coupling reaction . This would likely involve preparing a Grignard reagent from a long-chain alkyl halide (e.g., an 18-carbon or 19-carbon chain) and coupling it with another suitable long-chain alkyl halide or tosylate. researchgate.netacs.org Such coupling reactions, often catalyzed by copper or iron salts, are powerful tools for forming carbon-carbon bonds. researchgate.netnii.ac.jp

Introduction of the Propyl Alcohol Moiety: A subsequent reaction, potentially involving another Grignard addition to a three-carbon epoxide or aldehyde synthon, would be required to introduce the 3-hydroxypropyl group at the C-19 position of the heptatriacontane chain.

Conversion of Alcohol to Iodide: The terminal primary alcohol of the resulting 19-(3-hydroxypropyl)heptatriacontane would then be converted to the corresponding primary iodide. This is a standard functional group transformation. Several methods are effective for converting primary alcohols to alkyl iodides:

Using Triphenylphosphine (B44618) and Iodine: A common and mild method involves reacting the alcohol with triphenylphosphine (PPh₃) and iodine (I₂). This combination forms an alkoxyphosphonium iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction. youtube.com

Using Sodium Iodide and a Lewis Acid: A system employing sodium iodide (NaI) with a Lewis acid like cerium(III) chloride (CeCl₃) in a solvent such as acetonitrile (B52724) can efficiently convert alcohols to iodides. cmu.eduorganic-chemistry.org

Conversion to Mesylate/Tosylate then Substitution: The alcohol can first be converted to a good leaving group, such as a mesylate or tosylate, which is then displaced by iodide ion (from NaI or KI) in a classic Sₙ2 reaction. manac-inc.co.jp

This sequence of reactions provides a logical, albeit complex, pathway to the required 19-(3-iodopropyl)heptatriacontane precursor.

Optimization Parameters and Reaction Conditions in this compound Formation

The formation of this compound from 19-(3-iodopropyl)heptatriacontane involves two critical steps, each with parameters that can be optimized for maximum yield and purity.

Step 1: N-Alkylation of Potassium Phthalimide

This step is a nucleophilic substitution (Sₙ2) reaction where the phthalimide anion displaces the iodide from the alkyl halide precursor. nrochemistry.com

Solvent: The choice of solvent is crucial for Sₙ2 reactions. Polar aprotic solvents are preferred as they solvate the cation (K⁺) but not the nucleophile (phthalimide anion), enhancing its reactivity. Dimethylformamide (DMF) is often considered the best choice, though dimethyl sulfoxide (B87167) (DMSO) and acetonitrile are also effective. nrochemistry.comthermofisher.com

Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate, particularly given the large, sterically demanding nature of the alkyl halide. However, excessively high temperatures should be avoided to minimize potential side reactions.

Reactant Ratio: A slight molar excess of the less expensive reagent, typically potassium phthalimide, may be used to ensure complete conversion of the valuable long-chain alkyl iodide.

Step 2: Cleavage of the N-Alkylphthalimide Intermediate

The final step is the liberation of the primary amine from the N-alkylphthalimide intermediate.

Reagent: While traditional methods used strong acid or base hydrolysis, these harsh conditions can be incompatible with other functional groups and may lead to low yields. wikipedia.org The Ing-Manske procedure , which uses hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a refluxing alcoholic solvent like ethanol, is the most common and milder method. wikipedia.orgthermofisher.com Hydrazine cleaves the intermediate to yield the desired primary amine and a stable phthalhydrazide (B32825) precipitate. wikipedia.org

Reaction Time: The cleavage reaction may require several hours of reflux to go to completion. The progress can be monitored by techniques like thin-layer chromatography (TLC).

| Parameter | Step 1: N-Alkylation | Step 2: Hydrazinolysis (Ing-Manske) |

| Reagents | 19-(3-iodopropyl)heptatriacontane, Potassium Phthalimide | N-(4-Octadecyldocosyl)phthalimide, Hydrazine Hydrate |

| Solvent | Dimethylformamide (DMF) or DMSO | Ethanol or Methanol |

| Temperature | Elevated (e.g., 60-100 °C) | Reflux Temperature |

| Key Considerations | Must be anhydrous conditions. Choice of solvent is critical for Sₙ2 efficiency. | Formation of phthalhydrazide precipitate drives the reaction. Milder than acid/base hydrolysis. |

Purification and Isolation Techniques for this compound

The purification of the final product, this compound, is critical to obtaining a high-purity sample. The high molecular weight and aliphatic nature of the compound influence the choice of techniques.

Workup and Extraction: After the hydrazinolysis step, the reaction mixture is typically cooled, allowing the phthalhydrazide byproduct to fully precipitate. This solid is removed by filtration. The filtrate, containing the desired amine, is then subjected to an acid-base extraction. The amine can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic phase. Subsequently, neutralizing the aqueous layer with a base will regenerate the free amine, which can then be extracted back into an organic solvent.

Chromatography: Column chromatography is a powerful tool for purification.

Normal-Phase Chromatography: Due to the basic nature of the amine, standard silica (B1680970) gel (which is acidic) can cause strong adsorption and poor separation. To mitigate this, the mobile phase can be treated with a small amount of a competing base like triethylamine. Alternatively, using an amine-functionalized silica stationary phase can provide excellent separation of amines without the need for mobile phase modifiers.

Reversed-Phase Chromatography: This technique can also be effective, particularly for separating the highly nonpolar amine from more polar impurities.

Crystallization: Given the high molecular weight and long, uniform alkyl chains, this compound is likely a solid at room temperature. Recrystallization from a suitable solvent system could be a highly effective final purification step to obtain a product of very high purity.

Impact of 4 Octadecyldocosan 1 Amine Incorporation on Material Microstructure and Performance Enablers

Morphological Investigations of Polymer Films Containing 4-Octadecyldocosan-1-amine Derivatives

The introduction of this compound derivatives into a polymer matrix can induce significant changes in the film's morphology at the nanoscale. These alterations are critical as they directly influence the material's optical, mechanical, and electronic properties. Techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are indispensable for elucidating these structural modifications.

Atomic Force Microscopy (AFM) Studies of Surface Roughness and Crystallinity

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of polymer films with nanoscale resolution. nih.govnanomagnetics-inst.com In polymer blends, phase imaging with AFM is particularly effective for distinguishing different material domains and observing features with low height contrast. nanomagnetics-inst.com For polymer films incorporating this compound, AFM can reveal changes in surface roughness and the formation of crystalline domains.

The long alkyl chains of this compound are expected to promote self-assembly, potentially leading to the formation of ordered structures on the polymer film's surface. These structures can manifest as crystalline lamellae or other organized domains, which would alter the surface topography. An increase in surface roughness, as quantified by the root-mean-square (RMS) roughness value, is often observed upon the addition of such long-chain additives. This is attributable to the phase separation and crystallization of the additive at the surface.

Furthermore, AFM phase imaging can provide insights into the viscoelastic properties of the surface, helping to distinguish between the softer amorphous polymer matrix and the harder, more crystalline regions rich in this compound.

Table 1: Hypothetical AFM Data for Polymer Films with and without this compound

| Film Composition | RMS Roughness (nm) | Dominant Surface Feature |

| Pristine Polymer | 0.8 | Amorphous, uniform |

| Polymer + 5% this compound | 4.2 | Crystalline domains, increased roughness |

X-ray Diffraction (XRD) Analysis of Polymer Chain Organization

The long, linear alkyl chains of this compound can act as nucleating agents, promoting the crystallization of the host polymer. Alternatively, the bulky side chains could disrupt the polymer's packing, leading to a decrease in crystallinity. The resulting XRD pattern would reveal these changes. Sharp diffraction peaks superimposed on a broad amorphous halo are characteristic of semi-crystalline polymers. icdd.com The introduction of this compound may lead to the appearance of new diffraction peaks corresponding to the crystalline domains of the amine itself, or a change in the intensity and position of the polymer's characteristic peaks.

Analysis of the XRD data allows for the quantification of the percent crystallinity and the determination of d-spacing values from the Bragg angles, which relate to the distance between crystalline planes. researchgate.net

Table 2: Hypothetical XRD Data for Polymer Films

| Film Composition | Percent Crystallinity (%) | Key Diffraction Peaks (2θ) |

| Pristine Polymer | 25 | 21.5° |

| Polymer + 5% this compound | 35 | 21.5°, 23.8° (new) |

Structural Contributions of the Alkyl Chain to Self-Assembly Phenomena

The pronounced length of the C40 alkyl chain in this compound is a dominant factor in its molecular behavior, driving self-assembly processes both in solution and in the solid state.

Role in Ordered Packing and Thin Film Formation

The self-assembly of long-chain organic molecules, such as organosilanes, is a well-documented phenomenon that leads to the formation of highly ordered monolayers. beilstein-journals.orgillinois.edusemanticscholar.org Similarly, the this compound molecule, with its long hydrocarbon tail, is expected to self-assemble into ordered structures. In thin films, these molecules are likely to align themselves in a parallel fashion, with the alkyl chains extending away from the substrate or interface. This ordered packing is driven by van der Waals interactions between the adjacent alkyl chains.

This self-assembly can be leveraged to create highly organized thin films with anisotropic properties. The degree of ordering will be dependent on factors such as the substrate, deposition method, and the concentration of the amine.

Intermolecular Interactions and Aggregation Behavior in Solution and Solid State

The behavior of this compound in both solution and the solid state is governed by a combination of intermolecular forces. The primary amine group is capable of forming hydrogen bonds, which are relatively strong directional interactions. nih.gov In the solid state, these hydrogen bonds can contribute to the formation of specific crystalline packing arrangements.

The dominant intermolecular force, however, arises from the van der Waals interactions along the extensive C40 alkyl chains. cetri.ca These interactions, though individually weak, become significant when summed over the entire length of the molecule, promoting aggregation and crystallization. In solution, this can lead to the formation of micelles or other aggregates above a certain concentration. In the solid state, these forces are responsible for the ordered packing observed in crystalline domains. The strength of these intermolecular forces influences physical properties such as melting point and solubility.

Enabling Factors for Electronic Material Characterization through this compound Integration

The incorporation of this compound can serve as an enabling factor in the characterization of electronic materials in several ways. The primary amine group can be chemically modified to attach other functional moieties, such as chromophores or redox-active molecules. This allows for the precise positioning of these functional units within a self-assembled layer, facilitating the study of charge transport and other electronic processes at the molecular level.

Furthermore, the formation of well-defined, ordered monolayers of this compound on a substrate can create a template for the subsequent deposition of other materials. This can be used to control the growth and orientation of crystalline organic semiconductors, leading to improved device performance and enabling more accurate characterization of their intrinsic electronic properties. The amine group can also interact with and passivate surface states on semiconductors, reducing charge trapping and allowing for more reliable electronic measurements.

Information Deficit on "this compound" in Publicly Available Research

Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that there is a significant lack of specific research data and detailed findings pertaining to the chemical compound "this compound." Consequently, it is not possible to generate a scientifically accurate article with the detailed structure and data tables as requested.

Thin Film Morphology: The length and branching of alkyl chains can influence the solubility of materials and the intermolecular packing of polymers, which in turn affects the microstructure of thin films.

Crystallinity: Alkyl side chains can impact the degree of crystallinity in polymer films, a crucial factor for charge transport.

Electronic Properties: The incorporation of amines can passivate defects and tune the electronic energy levels of semiconductor materials.

However, none of the available literature provides specific experimental results, data tables, or detailed discussions directly related to "this compound." Without such specific information, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the requested article focusing solely on the "" cannot be produced at this time due to the absence of relevant scientific research in the public domain.

Emerging Research Directions and Future Perspectives for 4 Octadecyldocosan 1 Amine

Exploration of Novel Synthetic Pathways and Derivative Design

The synthesis of 4-Octadecyldocosan-1-amine and its derivatives is a key area for future research, aiming to develop more efficient, sustainable, and versatile methods to access this and related structures.

The most probable synthetic route to this compound is through the Guerbet reaction , which dimerizes alcohols to produce branched alcohols, followed by amination. aocs.orgwikipedia.org This reaction typically involves the condensation of two molecules of a primary alcohol to form a β-alkylated dimer alcohol. wikipedia.org In the case of this compound, the corresponding Guerbet alcohol, 4-octadecyldocosan-1-ol, would be the precursor. This alcohol can then be converted to the amine. google.com

Future research is likely to focus on optimizing this process and exploring alternative pathways. Key areas of investigation include:

Catalyst Development for the Guerbet Reaction: While traditional Guerbet reactions often require harsh conditions, including high temperatures and strong bases, recent research has focused on developing more efficient and milder catalytic systems. unibo.ittyut.edu.cn The use of transition metal catalysts, such as those based on iridium, ruthenium, and copper, can lead to higher selectivity and yields under less demanding conditions. unibo.ittyut.edu.cn For the synthesis of the C40 alcohol precursor to this compound, research into catalysts that can efficiently dimerize long-chain alcohols will be crucial.

Alternative Synthetic Routes: Beyond the Guerbet reaction, other synthetic strategies could be explored. For instance, multi-component reactions that can assemble the complex carbon skeleton in a convergent manner are of growing interest in organic synthesis. acs.org

Derivative Design and Synthesis: The primary amine group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives with tailored functionalities. Future research will likely explore the synthesis of:

Amides and Ureas: Reaction with carboxylic acids, acid chlorides, or isocyanates can introduce a variety of functional groups, altering the molecule's polarity, hydrogen-bonding capabilities, and self-assembly behavior.

Secondary and Tertiary Amines: N-alkylation can be used to further modify the steric bulk and electronic properties of the headgroup. rsc.org

Quaternary Ammonium (B1175870) Salts: These ionic derivatives could find applications as phase-transfer catalysts, ionic liquids, or antimicrobial agents. rsc.org

The following table summarizes potential synthetic strategies and derivative classes for this compound.

| Research Area | Focus | Potential Advantages | Key Compound Classes |

| Novel Synthetic Pathways | Development of efficient and sustainable methods for the synthesis of the C40 amine backbone. | Milder reaction conditions, higher yields, improved atom economy, access to novel isomers. | Guerbet alcohols, Guerbet amines, aldehydes. |

| Derivative Design | Functionalization of the primary amine group to create new molecules with tailored properties. | Tunable solubility, self-assembly behavior, electronic properties, and biological activity. | Amides, ureas, secondary/tertiary amines, quaternary ammonium salts. |

Advanced Applications in Organic Electronics and Soft Matter Systems

The unique combination of a large, branched, and non-polar alkyl structure with a polar primary amine headgroup makes this compound a compelling candidate for applications in organic electronics and soft matter.

In organic electronics , the performance of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is highly dependent on the morphology of the active thin film. tib.eumdpi.com The introduction of bulky, branched alkyl chains is a well-established strategy to control the solubility and solid-state packing of conjugated polymers and small molecules. researchgate.net

Solubilizing and Morphological Control Aspects: The large C40 branched alkyl group of this compound can be expected to impart excellent solubility to otherwise intractable organic semiconductors. This is crucial for solution-based processing techniques, which are key to low-cost and large-area fabrication of organic electronic devices. Beyond simply enhancing solubility, the steric hindrance provided by the branched structure can be used to fine-tune the intermolecular packing and crystal growth of the semiconductor. researchgate.netacs.org This can prevent excessive aggregation and lead to more ordered thin films with improved charge transport properties. The amine functionality can also play a role in directing the assembly through specific interactions with the semiconductor or the substrate.

Future research in this area will likely focus on:

Systematically investigating the effect of incorporating this compound derivatives as side chains on a variety of conjugated polymer backbones.

Correlating the molecular structure of the amine with the resulting thin-film morphology and device performance.

Utilizing this amine to control the crystal growth of small-molecule organic semiconductors. acs.org

In the realm of soft matter , the amphiphilic nature of this compound and its derivatives suggests a rich self-assembly behavior. nih.govmdpi.com Amphiphilic molecules can form a variety of structures in solution, such as micelles, vesicles, and liquid crystals. acs.orgrsc.org

Liquid Crystals and Organogels: Glycolipids based on Guerbet alcohols have been shown to form various liquid crystalline phases. tandfonline.comelsevierpure.com It is conceivable that derivatives of this compound, for example, through glycosylation of the amine, could exhibit similar behavior. The long, branched alkyl chains would likely favor the formation of non-lamellar phases. Furthermore, the ability of some amphiphiles to form extensive networks in organic solvents could lead to the development of novel organogelators based on this amine.

The table below outlines potential applications in these fields.

| Field | Application | Underlying Principle | Potential Impact |

| Organic Electronics | Morphology control agent for OFETs and OPVs | The bulky, branched alkyl chain enhances solubility and controls the packing of organic semiconductors. | Improved device performance, enabling low-cost, solution-processed flexible electronics. |

| Soft Matter | Precursor for liquid crystals and organogelators | The amphiphilic nature and branched structure can drive self-assembly into ordered phases. | Development of new materials for displays, sensors, and drug delivery systems. |

Potential in Multicomponent Systems and Hierarchical Material Assembly

The ability to control the assembly of molecules across multiple length scales is a central goal in materials science. The unique structural features of this compound make it a promising building block for the construction of complex, functional materials through multicomponent and hierarchical self-assembly. acs.orgacs.org

Multicomponent self-assembly involves the spontaneous organization of two or more different components into a well-defined structure. acs.org The specific interactions between the components, such as hydrogen bonding, electrostatic interactions, and van der Waals forces, direct the assembly process. The primary amine group of this compound can participate in hydrogen bonding and can be protonated to engage in electrostatic interactions, while the large alkyl tail provides significant van der Waals interactions.

Hierarchical material assembly refers to the process where pre-formed self-assembled structures act as building blocks for the formation of larger, more complex architectures. acs.orgacs.org The branched nature of the alkyl chain in this compound can influence the packing of these initial structures, potentially leading to novel hierarchical assemblies. lsu.edu

Future research in this domain could explore:

Co-assembly with other functional molecules: Investigating the self-assembly of this compound in the presence of other amphiphiles, polymers, or nanoparticles to create hybrid materials with combined properties.

Templating the growth of inorganic materials: The self-assembled structures of this amine could be used as templates to direct the synthesis of inorganic nanomaterials with controlled morphologies.

Formation of complex superstructures: By carefully tuning the molecular design of derivatives and the assembly conditions, it may be possible to create intricate hierarchical structures such as nanofibers, ribbons, and helical assemblies. acs.org

The following table summarizes the potential of this compound in these advanced material design strategies.

| Assembly Strategy | Key Feature of this compound | Potential Outcome | Example Application Area |

| Multicomponent Self-Assembly | Functional amine headgroup and large hydrophobic tail. | Formation of complex, multi-functional materials with tunable properties. | Smart materials, sensors, catalysis. |

| Hierarchical Material Assembly | Branched alkyl chain influencing packing of primary assemblies. | Creation of intricate superstructures with controlled morphology and function. | Advanced composites, photonics, biomaterials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.